molecular formula C9H10N4 B1418894 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 1322805-87-7

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1418894
M. Wt: 174.2 g/mol
InChI Key: MUHMOPBFQRSENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine”, there are general methods for synthesizing pyridine and pyrazole compounds. For instance, a ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis in Ionic Liquids

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine plays a role in the synthesis of pyrazolo[3,4-b]pyridine derivatives. Shi, Zhou, and Liu (2010) demonstrated the synthesis of these compounds using ionic liquids without a catalyst. This method offers advantages like easier work-up, milder conditions, high yields, and an environmentally friendly process (D. Shi, Yao Zhou, & H. Liu, 2010).

Characterization and Bioactivities

Titi et al. (2020) conducted a study on the synthesis and characterization of pyrazole derivatives, including their application in understanding biological activity against breast cancer and microbes. The paper discusses the structural identification and theoretical properties of these compounds (A. Titi et al., 2020).

Crystal Structure Analysis

Jia and Peng (2011) analyzed the crystal structure of a compound synthesized using 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine. Their study provides insights into the molecular configuration and interactions in the crystal structure (Runhong Jia & Ju-hua Peng, 2011).

Catalysis and Synthesis of Pyridine-Pyrimidines

Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using 3-methyl-1H-pyrazole-5-amine. The study highlights the use of a novel catalyst and the reusability of this catalyst in the synthesis process (Fahime Rahmani et al., 2018).

Domino Reactions for Functionalized Pyrazolo[3,4-b]pyridines

Gunasekaran, Prasanna, and Perumal (2014) achieved the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through domino reactions. They utilized green catalysts, highlighting an environmentally friendly approach (P. Gunasekaran, P. Prasanna, & S. Perumal, 2014).

Future Directions

The future directions for “3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a bioactive molecule .

properties

IUPAC Name

5-methyl-4-pyridin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHMOPBFQRSENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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